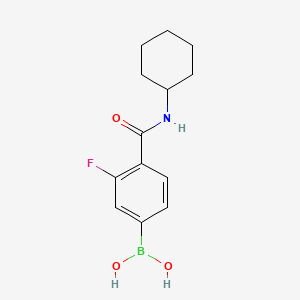

(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[4-(cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPNXIZRUYJZEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20660201 | |

| Record name | [4-(Cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-11-9 | |

| Record name | [4-(Cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20660201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyclohexylcarbamoyl)-3-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. The synthesis is conceptualized as a three-step process, commencing with the preparation of a key intermediate, 4-bromo-2-fluorobenzoic acid, followed by an amide coupling reaction with cyclohexylamine, and culminating in a palladium-catalyzed borylation and subsequent hydrolysis to yield the target boronic acid. This document is intended to provide a detailed framework for researchers, offering experimental protocols derived from analogous transformations and structured data for practical application in a laboratory setting.

I. Overview of the Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the following three-stage sequence:

-

Preparation of 4-bromo-2-fluorobenzoic acid: This initial step involves the synthesis of the foundational aromatic carboxylic acid bearing the necessary bromine and fluorine substituents. A common method is the oxidation of 1-bromo-2-fluoro-4-methylbenzene.

-

Amide Coupling: The synthesized 4-bromo-2-fluorobenzoic acid is then coupled with cyclohexylamine to form the corresponding amide, N-cyclohexyl-4-bromo-2-fluorobenzamide. This can be achieved through the formation of an acyl chloride intermediate or by using standard peptide coupling reagents.

-

Miyaura Borylation and Hydrolysis: The final stage involves the conversion of the aryl bromide to a boronic acid. This is typically accomplished via a palladium-catalyzed reaction with a diboron reagent such as bis(pinacolato)diboron, followed by the hydrolysis of the resulting boronate ester to afford the final product.

The overall synthetic scheme is depicted in the following diagram:

Diagram 1: Proposed synthetic pathway for this compound.

II. Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous chemical transformations and provide a practical guide for the synthesis.

Step 1: Synthesis of 4-Bromo-2-fluorobenzoic Acid

This procedure is adapted from the oxidation of substituted toluenes.[1]

-

Materials and Reagents:

-

1-Bromo-2-fluoro-4-methylbenzene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

3N Sodium hydroxide (NaOH)

-

6N Hydrochloric acid (HCl)

-

Diatomaceous earth

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a 1:1 mixture of pyridine and water.

-

To this mixture, add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq).

-

Heat the mixture to 90°C and slowly add potassium permanganate (4.2 eq) in portions.

-

Maintain the reaction at 90°C and stir vigorously for 3 hours.

-

After cooling to room temperature, filter the reaction mixture through a pad of diatomaceous earth.

-

Wash the filter cake with 3N sodium hydroxide solution and water.

-

Combine the aqueous filtrates and remove pyridine under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2 with 6N hydrochloric acid to precipitate the product.

-

Filter the white precipitate, wash with cold water, and dry under vacuum to yield 4-bromo-2-fluorobenzoic acid.

-

Step 2: Synthesis of N-Cyclohexyl-4-bromo-2-fluorobenzamide

This protocol describes the formation of the amide bond via an acyl chloride intermediate.[2][3]

-

Materials and Reagents:

-

4-Bromo-2-fluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Cyclohexylamine

-

Triethylamine (TEA) or other non-nucleophilic base

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Formation of Acyl Chloride: In a flask under an inert atmosphere, suspend 4-bromo-2-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise. A catalytic amount of DMF can be added. Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-bromo-2-fluorobenzoyl chloride.

-

Amide Formation: Dissolve the crude acyl chloride in anhydrous chloroform. In a separate flask, dissolve cyclohexylamine (3.5 eq) in chloroform.

-

Add the acyl chloride solution to the cyclohexylamine solution under a nitrogen atmosphere and reflux for 5 hours.

-

After cooling, dilute the reaction mixture with chloroform and wash sequentially with 1 M HCl and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent (e.g., chloroform) to afford N-cyclohexyl-4-bromo-2-fluorobenzamide.

-

Step 3: Synthesis of this compound

This two-part final step involves a Miyaura borylation followed by hydrolysis of the resulting pinacol ester.

-

Part A: Palladium-Catalyzed Borylation

-

Materials and Reagents:

-

N-Cyclohexyl-4-bromo-2-fluorobenzamide

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂

-

A suitable phosphine ligand (e.g., SPhos, XPhos)

-

Potassium acetate (KOAc) or another suitable base

-

Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

-

-

Procedure:

-

To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-cyclohexyl-4-bromo-2-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and potassium acetate (3.0 eq).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to isolate the pinacol boronate ester intermediate.

-

-

-

Part B: Hydrolysis of the Pinacol Boronate Ester

-

Materials and Reagents:

-

The pinacol boronate ester from Part A

-

Methanol or a mixture of THF and water

-

An acid (e.g., HCl) or a base (e.g., NaOH) followed by acidification, or silica gel.

-

-

Procedure:

-

Dissolve the pinacol boronate ester in methanol.

-

Add silica gel to the solution and stir the mixture at room temperature for 24 hours.[4]

-

Filter off the silica gel and evaporate the solvent.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound.

-

-

III. Quantitative Data Summary

The following table summarizes typical quantitative parameters for each step of the synthesis, based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Reagents & Solvents | Typical Yield (%) | Purity (%) |

| 1 | 1-Bromo-2-fluoro-4-methylbenzene | KMnO₄, Pyridine/H₂O | 70-85 | >95 |

| 2 | 4-Bromo-2-fluorobenzoic acid, Cyclohexylamine | SOCl₂, CHCl₃, TEA | 75-90 | >98 |

| 3A | N-Cyclohexyl-4-bromo-2-fluorobenzamide | B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane | 60-80 | >95 |

| 3B | Pinacol Boronate Ester | Silica gel, Methanol | 85-95 | >98 |

IV. Experimental Workflow Visualization

The general workflow for a single synthetic step, from reaction setup to product isolation and purification, is illustrated below.

References

An In-depth Technical Guide to the Solubility and Stability of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid, with a focus on its solubility and stability. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines established, industry-standard experimental protocols for determining these critical parameters. The provided methodologies and data table templates offer a robust framework for researchers to generate and present data for this compound and its analogs.

Compound Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 874289-11-9 |

| Molecular Formula | C₁₃H₁₇BFNO₃ |

| Molecular Weight | 265.09 g/mol |

| Structure | |

| (Image of the chemical structure of this compound) |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and formulation development. The following section details standard methodologies for assessing the kinetic and thermodynamic solubility of this compound.

Predicted Solubility Trends

Based on the general behavior of phenylboronic acids, the following qualitative solubility trends can be anticipated:

-

High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderate Solubility: In alcohols like methanol and ethanol, and in some ethers like tetrahydrofuran (THF).

-

Low Solubility: In non-polar organic solvents such as hexanes and toluene.

-

pH-Dependent Aqueous Solubility: The presence of the boronic acid and amide functionalities suggests that the aqueous solubility will be influenced by pH.

Experimental Determination of Solubility

To obtain quantitative data, the following experimental protocols are recommended.

This high-throughput method assesses the solubility of a compound upon its addition from a DMSO stock solution to an aqueous buffer.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a concentration gradient.

-

Addition to Buffer: In a separate 96-well plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small aliquot of each DMSO concentration to the corresponding wells of the buffer plate and mix thoroughly.

-

Equilibration and Detection: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Determine the solubility limit by detecting the highest concentration at which no precipitation is observed, using methods such as nephelometry (light scattering) or UV-Vis spectroscopy after filtration.

This method determines the equilibrium solubility of the compound in a given solvent.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the test solvent (e.g., water, various buffers of different pH, organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A saturated solution with excess solid should be present.

-

Phase Separation: Centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Data Presentation: Solubility

The following tables provide a template for presenting the solubility data.

Table 1: Kinetic Solubility in Aqueous Buffer

| Compound ID | Buffer System | pH | Incubation Time (h) | Solubility (µM) | Method |

| This compound | PBS | 7.4 | 2 | [Data] | Nephelometry |

Table 2: Thermodynamic Solubility in Various Solvents

| Compound ID | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Method |

| This compound | Water | 25 | [Data] | [Data] | HPLC-UV |

| pH 2.0 Buffer | 25 | [Data] | [Data] | HPLC-UV | |

| pH 7.4 Buffer | 25 | [Data] | [Data] | HPLC-UV | |

| pH 9.0 Buffer | 25 | [Data] | [Data] | HPLC-UV | |

| Ethanol | 25 | [Data] | [Data] | HPLC-UV | |

| DMSO | 25 | [Data] | [Data] | HPLC-UV |

Stability Profile

Assessing the chemical stability of a drug candidate is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to accelerate the degradation process under various stress conditions.

Forced Degradation Studies

Experimental Protocol:

A stock solution of this compound is subjected to the following stress conditions. Samples are collected at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Acid Hydrolysis: 0.1 N HCl at 60°C.

-

Base Hydrolysis: 0.1 N NaOH at 60°C.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.

-

Thermal Degradation: Solid compound stored at 80°C.

-

Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Data Presentation: Stability

Table 3: Summary of Forced Degradation Studies

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradants | Observations |

| 0.1 N HCl, 60°C | 24 h | [Data] | [Data] | [e.g., Color change] |

| 0.1 N NaOH, 60°C | 24 h | [Data] | [Data] | [e.g., Precipitation] |

| 3% H₂O₂, RT | 24 h | [Data] | [Data] | [e.g., No change] |

| 80°C (solid) | 7 days | [Data] | [Data] | [e.g., No change] |

| Photostability | ICH Q1B | [Data] | [Data] | [e.g., Slight discoloration] |

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures described above.

Caption: Workflow for Kinetic Solubility Assay.

Caption: Workflow for Thermodynamic Solubility Assay.

Caption: Workflow for Forced Degradation Study.

Potential Signaling Pathway Interactions

Phenylboronic acid derivatives have been shown to interact with various biological targets and signaling pathways, primarily through enzyme inhibition or by targeting specific cell surface markers.

Inhibition of Serine β-Lactamases

Phenylboronic acids can act as transition-state analog inhibitors of serine β-lactamases, enzymes that are a primary cause of bacterial resistance to β-lactam antibiotics. By forming a reversible covalent bond with the catalytic serine residue in the active site, they block the enzyme's ability to hydrolyze antibiotics like penicillins and cephalosporins.

Caption: Mechanism of β-Lactamase Inhibition.

Modulation of Cancer Cell Migration Pathways

Studies have indicated that phenylboronic acids can inhibit the migration of cancer cells by targeting key signaling proteins. One such pathway involves the Rho family of small GTPases (RhoA, Rac1, and Cdc42), which are master regulators of the actin cytoskeleton and cell motility. Inhibition of these proteins can disrupt the formation of cellular structures required for migration.

Caption: Inhibition of Rho GTPase Signaling.

Targeting Sialic Acid on Cancer Cells

Phenylboronic acids can form reversible covalent bonds with diols, such as those found in sialic acids. Sialic acids are often overexpressed on the surface of cancer cells. This interaction can be exploited for targeted drug delivery or for direct therapeutic effects by modulating cell signaling pathways initiated at the cell surface.

Caption: Targeting of Cancer Cell Surface Sialic Acids.

Conclusion

Uncharted Territory: The Biological Potential of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid Remains Undefined

Researchers, scientists, and drug development professionals exploring the landscape of novel therapeutics will find a conspicuous gap in the literature concerning the biological activity of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. Despite its availability from commercial suppliers, extensive searches of scientific databases and published research yield no specific data on its mechanism of action, biological targets, or potential therapeutic applications.

This absence of information precludes the creation of an in-depth technical guide as requested. Key components such as quantitative efficacy data (e.g., IC50, EC50), detailed experimental protocols, and established signaling pathways associated with this specific molecule are not documented in the public domain.

While the structural motifs of the compound—a fluorophenylboronic acid and a cyclohexylcarbamoyl group—are present in various biologically active molecules, any discussion of the potential activity of this specific combination would be purely speculative. Boronic acids are a well-established class of compounds with diverse biological activities, including roles as enzyme inhibitors. Similarly, the cyclohexylcarbamoyl moiety can be found in molecules with a range of therapeutic effects. However, without experimental validation, no definitive biological role can be ascribed to this compound.

Therefore, any research and development efforts involving this compound would need to commence with foundational in vitro and in vivo screening to identify its biological targets and characterize its pharmacological profile. At present, no data is available to construct the requested tables, experimental protocols, or signaling pathway diagrams.

discovery and history of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

An in-depth examination of "(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid" reveals its significance as a research chemical, particularly in the context of drug discovery as an inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). While the initial discovery and complete historical timeline are not extensively documented in publicly accessible scientific literature, its synthesis and biological relevance can be inferred from patent filings and the broader understanding of boronic acids in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 874289-11-9 |

| Molecular Formula | C₁₃H₁₇BFNO₃ |

| Molecular Weight | 265.09 g/mol |

| IUPAC Name | This compound |

Experimental Protocols

The synthesis of this compound can be achieved through a standard amidation reaction starting from a commercially available precursor, 4-carboxy-3-fluorophenylboronic acid. The following protocol outlines a representative synthetic procedure.

Synthesis of this compound

Objective: To synthesize this compound via amide coupling of 4-carboxy-3-fluorophenylboronic acid and cyclohexylamine.

Materials:

-

4-carboxy-3-fluorophenylboronic acid

-

Cyclohexylamine

-

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-carboxy-3-fluorophenylboronic acid (1.0 eq) in anhydrous DMF.

-

To this solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add cyclohexylamine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Biological Activity and Mechanism of Action

This compound has been investigated as an inhibitor of ENPP1.[1][2][3] ENPP1 is a transmembrane enzyme that plays a crucial role in regulating extracellular nucleotide metabolism.[4] A key function of ENPP1 is the hydrolysis of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the Stimulator of Interferon Genes (STING) pathway.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, often associated with viral infections or cellular damage in cancer, and triggers an immune response through the production of type I interferons.[5]

By inhibiting ENPP1, this compound prevents the degradation of extracellular cGAMP. This leads to an accumulation of cGAMP in the tumor microenvironment, which can then activate the STING pathway in surrounding immune cells, such as dendritic cells.[1] This activation results in the production of pro-inflammatory cytokines and chemokines, leading to the recruitment and activation of T cells and a potent anti-tumor immune response.[4]

The following diagram illustrates the workflow for identifying ENPP1 inhibitors and their subsequent effect on the cGAS-STING signaling pathway.

Caption: Workflow for the discovery and mechanism of ENPP1 inhibitors.

Quantitative Data

The inhibitory potency of this compound against ENPP1 would be determined through enzymatic assays. While specific data for this exact compound is not publicly available, related compounds from patent literature demonstrate potent inhibition. The table below is a template for how such data would be presented.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| This compound | ENPP1 | Enzymatic Assay | Data not publicly available | - |

| Related Analogues | ENPP1 | Enzymatic Assay | Reported in patent literature | e.g.,[6][7] |

Signaling Pathway

The cGAS-STING signaling pathway, which is modulated by ENPP1 inhibitors like this compound, is a central mechanism of innate immunity. The following diagram details the key steps in this pathway.

Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

References

- 1. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are ENPP1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. US11707471B2 - ENPP1 inhibitors and their use for the treatment of cancer - Google Patents [patents.google.com]

- 7. WO2019046778A1 - Ectonucleotide pyrophosphatase-phosphodiesterase 1 (enpp-1) inhibitors and uses thereof - Google Patents [patents.google.com]

A Technical Guide to (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid: Commercial Availability, Synthesis, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid, a specialized chemical intermediate with significant potential in pharmaceutical research and development. This document details its commercial availability, outlines a likely synthetic pathway, and explores its putative role as an enzyme inhibitor, offering insights for its application in drug discovery programs.

Commercial Availability

This compound is available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various purities and quantities to suit diverse experimental needs. Below is a summary of key information from selected suppliers.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| Ambeed (via Sigma-Aldrich) | 874289-11-9 | C13H17BFNO3 | 265.09 | ≥ 95% | Varies |

| Abacipharma | 874289-11-9 | C13H17BFNO3 | 265.09 | ≥ 97% | 5g |

| Laibo Chem | 874289-11-9 | C13H17BFNO3 | 265.09 | Not specified | 250mg |

| Dayang Chem (Hangzhou) Co., Ltd. | 874219-24-6 | C13H17BFNO3 | 265.09 | ≥ 98% | Gram to bulk scale |

| CRO SPLENDID LAB | 874219-24-6 | C13H17BFNO3 | 265.09 | Not specified | Custom synthesis |

Note: The CAS number 874219-24-6 is also associated with this compound, potentially indicating a different isomeric form or a closely related structure. Researchers are advised to verify the specific CAS number with the supplier based on their synthetic and analytical requirements.

Physicochemical Properties and Safety Data

Based on information for the target compound and structurally related phenylboronic acids, the following properties and safety considerations are pertinent.

| Property | Value | Source/Reference |

| Physical Form | Solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, inert atmosphere | --INVALID-LINK-- |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | --INVALID-LINK-- |

| Precautionary Statements | P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | --INVALID-LINK-- |

A comprehensive Safety Data Sheet (SDS) should be obtained from the supplier before handling this compound.

Synthesis Methodology

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from a suitable commercially available starting material, such as 5-bromo-2-fluorobenzoic acid.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-N-cyclohexyl-2-fluorobenzamide (Amide Formation)

This step involves the activation of the carboxylic acid followed by amidation with cyclohexylamine.

-

Acid Activation: To a solution of 5-bromo-2-fluorobenzoic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add an activating agent such as thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until the reaction is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess activating agent under reduced pressure.

-

Amidation: Dissolve the resulting acid chloride in an anhydrous aprotic solvent.

-

To this solution, add cyclohexylamine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Workup and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of this compound (Borylation)

This step involves a lithium-halogen exchange followed by reaction with a borate ester.

-

Lithium-Halogen Exchange: Dissolve the purified 5-bromo-N-cyclohexyl-2-fluorobenzamide in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of n-butyllithium or a Turbo-Grignard reagent (e.g., i-PrMgCl·LiCl) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction at this temperature for 1-2 hours.

-

Borylation: To the resulting aryllithium or aryl-Grignard species, add triisopropyl borate dropwise at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl) at 0°C. Extract the product with an organic solvent. The boronic acid can often be purified by recrystallization from an appropriate solvent system or by acid-base extraction. It is crucial to handle arylboronic acids with care as they can undergo dehydration to form boroxines.

Potential Applications in Drug Discovery: Enzyme Inhibition

Phenylboronic acids are a well-established class of compounds in medicinal chemistry, primarily recognized for their ability to act as reversible covalent inhibitors of serine proteases.[1] The boronic acid moiety can form a stable, tetrahedral adduct with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of substrate hydrolysis.

Inhibition of β-Lactamases

One of the most significant applications of boronic acid derivatives is as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[2] By inhibiting these enzymes, boronic acids can restore the efficacy of antibiotics.

Inhibition of the Proteasome

The proteasome is a multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. Its inhibition is a validated strategy in cancer therapy. Boronic acid-containing compounds, most notably the FDA-approved drug bortezomib, are potent proteasome inhibitors.[3] They primarily target the chymotrypsin-like activity of the β5 subunit of the 20S proteasome.

Proposed Signaling Pathway of Proteasome Inhibition

The inhibition of the proteasome by a boronic acid-containing compound like this compound would disrupt the degradation of key regulatory proteins, leading to apoptosis in cancer cells.

References

- 1. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inhibition of class C beta-lactamases by boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid (CAS RN: 874289-11-9). This document is intended for use by trained professionals in a laboratory or drug development setting.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-[(cyclohexylamino)carbonyl]-3-fluorophenylboronic acid |

| CAS Number | 874289-11-9 |

| Molecular Formula | C13H17BFNO3 |

| Molecular Weight | 265.09 g/mol |

| Appearance | Solid |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications based on available data for the compound and structurally similar boronic acid derivatives.[1]

| Hazard Class | GHS Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation.[1] |

Signal Word: Warning

Hazard Pictograms:

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when handling this compound.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required to prevent exposure.[2][4][5]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | Protects eyes from dust particles and potential splashes. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[2][3] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination. |

| Body Protection | A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.[2][4] For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn. | Protects skin from accidental spills and contact. |

| Respiratory Protection | For handling the solid compound where dust may be generated, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[2][3] | Minimizes the risk of respiratory tract irritation. |

Hygiene Measures

-

Avoid all personal contact, including the inhalation of dust or vapors.[6]

-

Wash hands thoroughly with soap and water after handling and before breaks.[6]

-

Do not eat, drink, or smoke in the laboratory.[6]

-

Remove any contaminated clothing immediately and wash it before reuse.

Storage and Disposal

Proper storage and disposal are critical to maintaining the stability of the compound and ensuring safety.

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage in an inert atmosphere (e.g., under argon or nitrogen) at 2-8°C is recommended.

Disposal

-

This compound and any contaminated materials should be treated as hazardous waste.[7][8]

-

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[7]

-

Use designated, clearly labeled, and sealable containers for waste.[7]

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[9] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[9] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[10][11][12] The fluorine substituent can enhance the metabolic stability and bioavailability of the final product, making this reagent particularly useful in drug discovery.[10][13][14]

While a specific protocol for this exact compound is not publicly available, the following is a representative procedure for a Suzuki-Miyaura coupling reaction with a fluorinated arylboronic acid, which can be adapted by a qualified chemist.

General Procedure for Suzuki-Miyaura Cross-Coupling

Reaction Scheme:

Where Ar-X is an aryl halide, and Ar' is the (4-(cyclohexylcarbamoyl)-3-fluorophenyl) moiety.

Materials:

-

This compound (1.2 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)

-

Base (e.g., K2CO3, Cs2CO3, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl halide, this compound, and the base.

-

Add the anhydrous solvent to the flask.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Add the palladium catalyst to the reaction flask under a positive flow of argon.

-

Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 2-24 hours).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualization of Key Processes

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Aurora Kinase Inhibitors

Fluorinated phenylboronic acids are valuable intermediates in the synthesis of various bioactive molecules, including kinase inhibitors.[10][15] Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis and are attractive targets for cancer therapy.[16][17] The synthesis of potent and selective Aurora kinase inhibitors often involves a Suzuki-Miyaura coupling to introduce a substituted aryl group.[16][18] While there is no direct evidence of this compound being used in a specific, publicly disclosed Aurora kinase inhibitor, its structural motifs are relevant to this area of research.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. chemical-label.com [chemical-label.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tcichemicals.com [tcichemicals.com]

- 13. pharmacyjournal.org [pharmacyjournal.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. benchchem.com [benchchem.com]

- 17. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is particularly valuable in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[2][3]

(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid is a valuable building block in drug discovery. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the cyclohexylcarbamoyl group provides a point for hydrogen bonding and can influence solubility and pharmacokinetic properties.[4] Molecules synthesized using this boronic acid are of particular interest as potential kinase inhibitors, including for targets such as c-Jun N-terminal kinases (JNK), which are implicated in various diseases.

These application notes provide a detailed protocol for the Suzuki-Miyaura coupling reaction utilizing this compound, along with relevant data and visualizations to guide researchers in its effective use.

Data Presentation

While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively available in the public domain, the following table presents representative data for the coupling of a structurally similar substituted phenylboronic acid with various aryl bromides. This data is compiled to provide an expectation of yields and reaction times under typical Suzuki-Miyaura conditions.

| Entry | Aryl Bromide | Product | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 4'-Methoxy-N-cyclohexyl-2-fluoro-[1,1'-biphenyl]-4-carboxamide | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 12 | 85 |

| 2 | 1-Bromo-4-nitrobenzene | N-Cyclohexyl-2-fluoro-4'-nitro-[1,1'-biphenyl]-4-carboxamide | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 8 | 92 |

| 3 | 3-Bromopyridine | N-Cyclohexyl-2-fluoro-4-(pyridin-3-yl)benzamide | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | 1,4-Dioxane | 16 | 78 |

| 4 | 2-Bromonaphthalene | N-Cyclohexyl-2-fluoro-4-(naphthalen-2-yl)benzamide | Pd(OAc)₂ (2) / XPhos (4) | K₂CO₃ | Toluene/EtOH/H₂O | 10 | 88 |

Experimental Protocols

This section details a representative experimental protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), palladium catalyst (3 mol%), and the base (2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Safety Precautions:

-

Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Bases such as potassium carbonate can be irritating.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Experimental Workflow:

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

JNK Signaling Pathway:

Caption: Inhibition of the JNK Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

While specific peer-reviewed studies detailing the biological activity of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid are not extensively available in the public domain, its structural features strongly suggest potential applications in medicinal chemistry, primarily as an enzyme inhibitor or as a key synthetic intermediate. This document provides detailed hypothetical application notes and protocols based on the well-established roles of its constituent chemical motifs.

Section 1: Potential Application as a Serine Protease Inhibitor

The boronic acid functional group is a well-known pharmacophore for the inhibition of serine proteases.[1][2] It acts as a transition-state analog by forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.[3] The presence of the cyclohexylcarbamoyl and fluoro-substituted phenyl rings suggests that the molecule is designed for specific interactions within the binding pocket of a target protease, potentially enhancing potency and selectivity.[4]

1.1. Proposed Mechanism of Action

This compound likely inhibits serine proteases by the mechanism outlined below. The sp2-hybridized boron atom is attacked by the nucleophilic serine hydroxyl group in the enzyme's active site, leading to a stable, tetrahedral (sp3-hybridized) adduct that mimics the transition state of peptide bond hydrolysis.[5]

Caption: Mechanism of serine protease inhibition by a boronic acid.

1.2. Hypothetical Quantitative Data Presentation

Should this compound be screened against a panel of serine proteases (e.g., Thrombin, Factor Xa, Trypsin), the inhibitory activity would typically be presented as IC50 (half-maximal inhibitory concentration) and/or Ki (inhibition constant) values. The data could be structured as follows for clear comparison:

| Target Enzyme | IC50 (nM) | Ki (nM) | Assay Type |

| Protease A | Value | Value | Chromogenic |

| Protease B | Value | Value | Fluorogenic |

| Protease C | Value | Value | Chromogenic |

1.3. Experimental Protocol: Serine Protease Inhibition Assay (Chromogenic)

This protocol describes a general method for assessing the inhibitory potential of this compound against a model serine protease using a chromogenic substrate.

Workflow:

Caption: Workflow for a serine protease inhibition assay.

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

-

Serine Protease Stock Solution (e.g., Trypsin, 1 mg/mL in HCl)

-

This compound (Inhibitor) Stock Solution (e.g., 10 mM in DMSO)

-

Chromogenic Substrate Stock Solution (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer at the desired concentrations.

-

Inhibitor Dilution: Perform a serial dilution of the inhibitor stock solution in DMSO, followed by a further dilution in assay buffer to achieve the final desired concentrations.

-

Assay Plate Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 10 µL of the diluted inhibitor solutions to the sample wells. Add 10 µL of DMSO/buffer to control wells.

-

Add 20 µL of the enzyme working solution to all wells.

-

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of the chromogenic substrate working solution to all wells to start the reaction.

-

Data Acquisition: Immediately place the microplate in a plate reader and measure the change in absorbance at 405 nm over a period of 10-20 minutes.

-

Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance curves. Determine the percentage of inhibition for each inhibitor concentration relative to the control wells. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Section 2: Potential Application in Organic Synthesis

Arylboronic acids are fundamental building blocks in modern organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound can serve as a versatile reagent for the synthesis of complex biaryl structures, which are common motifs in many biologically active molecules.

2.1. General Reaction Scheme: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura cross-coupling reaction scheme.

2.2. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

An aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

-

Base (e.g., anhydrous potassium carbonate)

-

Anhydrous solvent (e.g., Toluene or a mixture like Dioxane/Water)

-

Round-bottom flask, condenser, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0 equivalents), and the palladium catalyst (0.02-0.05 equivalents).

-

Solvent Addition: Add the degassed solvent(s) to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

References

- 1. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development - Reachem [reachemchemicals.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This powerful and versatile reaction has found widespread application in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide in the presence of a base.[2]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid with a variety of aryl halides. The resulting N-cyclohexyl-2-fluoro-4-arylbenzamide scaffold is a key structural motif in many biologically active molecules, making this a critical transformation for drug discovery and development programs. The protocol is designed to be a robust starting point, adaptable to a range of aryl and heteroaryl halides.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) complex (Ar-Pd-X).

-

Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex, forming a new palladium(II) intermediate (Ar-Pd-Ar').

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrate combinations to achieve optimal yields.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

-

To a dry Schlenk flask, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a ligand, 1-5 mol%).

-

If using a solid catalyst and ligand, add them at this stage.

-

Add a degassed solvent or solvent mixture (e.g., Toluene/Water, Dioxane/Water, or THF/Water). The concentration is typically in the range of 0.1 M with respect to the limiting reagent.

Reaction Execution:

-

Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

Workup and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura coupling reactions of structurally similar fluorinated arylboronic acids with various aryl halides, providing a reference for expected outcomes.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | Water | 110 | 8 | >95 (conversion)[3] |

| 2 | 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | Water | 110 | 8 | >95 (conversion)[3] |

| 3 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (heterogeneous) | K₂CO₃ | Water | 110 | 8 | >95 (conversion)[3] |

| 4 | 4-Bromoanisole | Phenylboronic acid | NiPd@CMK-3 (heterogeneous) | K₂CO₃ | Toluene/H₂O | 50 | 24 | ~90[4] |

| 5 | 4-Bromobenzamide | Phenylboronic acid | Pd(dppf)Cl₂ (3 mol%) | K₃PO₄ | Toluene | 90 | 24 | 85[5] |

| 6 | 4-Iodobenzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1 mol%) | K₂CO₃ | Water | 70 | - | 100 (conversion)[6] |

| 7 | 4-Bromobenzoic acid | (3-Propionamidophenyl)boronic acid | Na₂PdCl₄/PPh₂PhSO₃Na (0.1 mol%) | K₂CO₃ | Water | 70 | - | 100 (conversion)[6] |

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Bioactive Soluble Epoxide Hydrolase (sEH) Inhibitors Using (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid is a key building block in the synthesis of potent and selective inhibitors of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, the levels of beneficial EETs are increased, leading to potent anti-inflammatory, analgesic, and cardioprotective effects.[2][3] This makes sEH inhibitors a promising therapeutic class for a variety of diseases, including inflammatory bowel disease (IBD), inflammatory pain, and hypertension.[4][5]

These application notes provide detailed protocols for the synthesis of bioactive sEH inhibitors using this compound via Suzuki-Miyaura cross-coupling and subsequent urea formation. The notes also include a summary of the biological activity of representative compounds and an overview of the relevant signaling pathways.

Data Presentation: Biological Activity of sEH Inhibitors

The following table summarizes the in vitro inhibitory activity of several sEH inhibitors synthesized using arylboronic acids, including structures conceptually similar to those derived from this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| A1 | human sEH (hsEH) | 0.1 | [4] |

| mouse sEH (msEH) | 0.1 | [4] | |

| A9 | human sEH (hsEH) | 0.1 | [4] |

| mouse sEH (msEH) | 0.1 | [4] | |

| AR9281 | human sEH (hsEH) | 8 | [4] |

| mouse sEH (msEH) | 9 | [4] | |

| t-AUCB | human sEH (hsEH) | - | [6] |

| t-TUCB | human sEH (hsEH) | - | [6] |

| 28g | human sEH (hsEH) | > 28h | [7] |

| 28j | human sEH (hsEH) | 3.6 | [7] |

| mouse sEH (msEH) | 102.6 | [7] | |

| 16d | human sEH (hsEH) | 0.2 | [7] |

| 28a | human sEH (hsEH) | 0.2 | [7] |

| 28b | human sEH (hsEH) | 0.2 | [7] |

Signaling Pathway: sEH and the NF-κB Pathway

Soluble epoxide hydrolase plays a significant role in modulating inflammatory responses, primarily through its impact on the nuclear factor-kappa B (NF-κB) signaling pathway. EETs, the substrates for sEH, have been shown to inhibit the activation of NF-κB.[1][4] By hydrolyzing EETs to their less active diol forms (dihydroxyeicosatrienoic acids or DHETs), sEH effectively removes this inhibitory brake on the NF-κB pathway.[1] Therefore, inhibition of sEH leads to an accumulation of EETs, which in turn suppresses NF-κB activation and the subsequent expression of pro-inflammatory genes, such as cytokines and chemokines.[4]

Caption: The role of sEH in the NF-κB inflammatory signaling pathway.

Experimental Protocols

The synthesis of potent sEH inhibitors using this compound typically involves a two-step process: a Suzuki-Miyaura cross-coupling reaction to form the biaryl core, followed by a urea formation step.

Part 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of an intermediate biaryl amine, which is a precursor to the final urea-containing sEH inhibitor.

Reaction Scheme:

This compound + Aryl Halide (e.g., 4-bromoaniline derivative) --[Pd catalyst, Base]--> Biaryl Amine Intermediate

Materials:

-

This compound (1.0 equiv)

-

Substituted 4-bromoaniline (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 equiv)

-

Potassium phosphate (K3PO4) (3.0 equiv)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask, add this compound, the substituted 4-bromoaniline, and potassium phosphate.

-

Evacuate and backfill the flask with argon three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

In a separate vial, quickly weigh and add palladium(II) acetate and SPhos.

-

Add the catalyst and ligand to the reaction flask under a positive flow of argon.

-

Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl amine intermediate.

Part 2: Urea Formation

This protocol describes the conversion of the biaryl amine intermediate into the final urea-based sEH inhibitor.

Reaction Scheme:

Biaryl Amine Intermediate + Isocyanate (e.g., cyclohexyl isocyanate) --> Final sEH Inhibitor

Materials:

-

Biaryl amine intermediate from Part 1 (1.0 equiv)

-

Cyclohexyl isocyanate (1.1 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, as a scavenger for any HCl formed from phosgene derivatives)

-

Hexanes

-

Diethyl ether

Procedure:

-

Dissolve the biaryl amine intermediate in anhydrous DCM or THF in a dry flask under an argon atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add cyclohexyl isocyanate to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can often be purified by trituration with hexanes or a mixture of hexanes and diethyl ether, followed by filtration.

-

If necessary, further purification can be achieved by flash column chromatography on silica gel.

-

Dry the final product under vacuum to yield the pure sEH inhibitor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of sEH inhibitors using this compound.

Caption: General workflow for the synthesis of sEH inhibitors.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of potent soluble epoxide hydrolase inhibitors. The synthetic routes described herein, primarily the Suzuki-Miyaura cross-coupling and subsequent urea formation, are robust and allow for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies and lead optimization. The resulting bioactive molecules hold significant promise for the development of novel therapeutics for inflammatory and related diseases. Researchers are encouraged to adapt and optimize the provided protocols for their specific target molecules and applications.

References

- 1. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Soluble Epoxide Hydrolase Inhibition, Epoxygenated Fatty Acids and Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. Design and Synthesis of Novel sEH Inhibitors for the Treatment of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of sEH/HDAC6 Dual-Targeting Inhibitors for the Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Palladium-Catalyzed Reactions with (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of palladium catalysts in cross-coupling reactions involving (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid. This key building block is particularly relevant in the synthesis of complex organic molecules, including pharmaceuticals. The following sections detail the primary application of this boronic acid in Suzuki-Miyaura cross-coupling reactions, offering generalized protocols and conditions based on analogous synthetic routes for compounds such as Apalutamide.

Overview of Palladium-Catalyzed Reactions

This compound is a versatile reagent for palladium-catalyzed cross-coupling reactions, which are fundamental in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds. The most prominent application for this boronic acid is the Suzuki-Miyaura coupling, a robust method for the synthesis of biaryl compounds.

Suzuki-Miyaura Coupling: This reaction couples the boronic acid with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. It is widely used in the pharmaceutical industry due to its mild reaction conditions and broad functional group tolerance.

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of aryl halides with boronic acids structurally similar to this compound, as described in the synthesis of Apalutamide and related compounds.[1][2][3][4]

| Parameter | Condition 1 (General) | Condition 2 (Specific Example) |

| Palladium Catalyst | Pd(OAc)₂ / Pd₂(dba)₃ with a phosphine ligand | Not explicitly stated, but Pd(OAc)₂ is common |

| Ligand | Triphenylphosphine (PPh₃) or other phosphine ligands | Not explicitly stated |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Not explicitly stated in the specific example |

| Solvent | Acetonitrile, Ethyl Acetate, Isopropyl Acetate, DMSO, DMF | Isopropyl Acetate and DMSO mixture |

| Temperature | 40 - 120 °C | ~90 °C (reflux) |

| Reaction Time | 10 - 60 hours | ~17 hours |

| Stoichiometry (Boronic Acid:Aryl Halide) | 1.2:1 to 1.8:1 | 1.3:1 (approximate) |

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure based on common practices for Suzuki-Miyaura reactions and information derived from analogous syntheses.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium Carbonate (K₂CO₃)

-

Solvent mixture (e.g., Toluene/Water or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1.2 - 1.5 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 - 3.0 equivalents).

-

Under a counterflow of inert gas, add palladium(II) acetate (0.02 - 0.05 equivalents) and triphenylphosphine (0.04 - 0.10 equivalents).

-

Add the degassed solvent mixture (e.g., 4:1 Toluene/Water).

-

Purge the reaction mixture with an inert gas for 15-20 minutes.

-

Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Add water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of an Apalutamide Analog via Suzuki-Miyaura Coupling

This protocol is adapted from a patented synthesis of Apalutamide and can be applied to the coupling of this compound with a suitable aryl halide.[1]

Materials:

-

This compound (or its pinacol ester)

-

Appropriate aryl halide intermediate

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃)

-

Isopropyl acetate

-

Dimethyl sulfoxide (DMSO)

-

Inert gas (Nitrogen)

Procedure:

-

In a reaction vessel, dissolve the aryl halide intermediate (1.0 equivalent) and this compound (or its ester derivative, ~1.3 equivalents) in a mixture of isopropyl acetate and DMSO.

-

Add the palladium catalyst and ligand under a nitrogen atmosphere.

-

Add the base to the reaction mixture.

-

Heat the mixture to reflux (approximately 90 °C) and stir for approximately 17 hours.

-

After cooling the reaction to around 60 °C, add more isopropyl acetate to dilute the mixture.

-

Wash the organic phase sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization or column chromatography.

Visualizations

Caption: Suzuki-Miyaura Catalytic Cycle.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Concluding Remarks

The Suzuki-Miyaura coupling is a highly effective method for the utilization of this compound in the synthesis of complex biaryl structures. The provided protocols, derived from established literature and patent examples, offer a solid foundation for researchers in the field of drug discovery and development. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific substrate combinations. It is always recommended to perform small-scale test reactions to determine the optimal conditions before scaling up.

References

Application Notes and Protocols for (4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid in Drug Discovery Libraries

For Researchers, Scientists, and Drug Development Professionals

Introduction